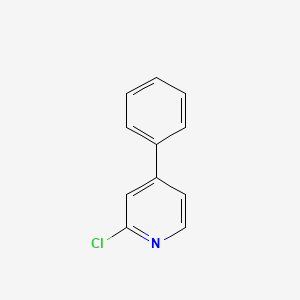

2-氯-4-苯基吡啶

描述

Synthesis and Structure Analysis

The synthesis of coordination compounds with 2-phenylazopyridine (Azpy) ligands has been explored to stabilize lower oxidation states of metals. In one study, the compound [Cr(Azpy)2Cl2] was synthesized and found to be remarkably inert for a chromium(II) complex. The crystalline structure was determined using X-ray diffraction, revealing a six-coordinated chromium center with cis-chlorides, cis-azo, and trans-pyridyl groups. The azo N=N distances were elongated compared to free azo groups, indicating strong chromium-Azpy pi-interaction. This compound exhibited a magnetic moment of 2.8 BM, suggesting a low-spin ground state. The stability of the compound against air oxidation and its behavior in solvents like acetonitrile and methylene chloride were also studied, showing that chloride ions could be slowly replaced by 2,2'-bipyridyl at elevated temperatures .

Chemical Reactions Analysis

The inert chromium(II) compound [Cr(Azpy)2Cl2] demonstrated interesting reactivity under specific conditions. While stable to air oxidation in common organic solvents, the complex undergoes a slow ligand substitution reaction when heated in acetonitrile. The chloride ions are replaced by 2,2'-bipyridyl, following a pseudo-first-order reaction with a rate constant of 4.0 ± 0.3 × 10^-7 s^-1. This reaction showcases the compound's potential for further chemical transformations and the influence of temperature on its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of [Cr(Azpy)2Cl2] were extensively characterized. The compound's magnetic properties were consistent with an orbitally non-degenerate low-spin state. Spectroscopic analysis in acetonitrile revealed a ligand-metal charge transfer band, and cyclic voltammetry indicated one-electron transfers with specific potentials. The complex's non-electrolytic nature in acetonitrile was confirmed, with negligible changes observed over 24 hours. These properties highlight the compound's stability and potential utility in various chemical applications .

While the provided data does not include direct case studies of 2-Chloro-4-phenylpyridine, the synthesis and analysis of related compounds, such as [Cr(Azpy)2Cl2], offer insights into the behavior of similar molecular structures. The detailed study of this chromium(II) complex provides a foundation for understanding the coordination chemistry of related ligands and their potential applications in creating stable, lower oxidation state compounds .

In another study, multicomponent crystals involving 3-chloro-4-hydroxyphenylacetic acid were synthesized with various co-formers. Although this does not directly relate to 2-Chloro-4-phenylpyridine, it demonstrates the versatility of chlorinated aromatic compounds in forming co-crystals with specific synthon motifs, which could be relevant for future studies on similar compounds .

科学研究应用

合成和结构

2-氯-4-苯基吡啶用于合成功能化多吡啶配体,然后利用这些配体创建一系列Ir(III)环金属化合物。这些化合物展示了来自3MLCT能级的发光,并且主要表现为以Ir−(C-) σ键为中心的氧化,以及以配体为中心的还原过程。这些化合物的氧化还原和吸收性质对配体上的远程取代基相对不敏感(Neve et al., 1999)。

除草活性

使用2-氯吡啶合成的苯基吡啶通过抑制原卟啉原体IX氧化酶展示了除草活性。这些化合物对各种阔叶和禾本科杂草物种具有很高的活性,在前期和后期出现的情况下表现出潜力(Schäfer等,2003)。

过渡金属配合物形成

2-氯-4-苯基吡啶还用于形成有机汞和有机钯配合物。这些配合物涉及金属-碳键,并通过金属间转移反应形成,为环金属化过渡金属配合物提供了便捷途径(Constable & Leese, 1987)。

光产氢

含有2-苯基吡啶衍生物的铂(II)双吡啶和三吡啶氯配合物被研究其在光催化水产氢中的作用。这些配合物与牺牲性电子供体和二氧化钛结合后,在UV带隙辐照下展示出显著的产氢能力。这表明它们在可再生能源应用中具有潜在用途(Du et al., 2008)。

抗肿瘤药剂

合成并评估2-苯基吡啶衍生物,包括2-氯-4-苯基吡啶,其抗肿瘤活性。这些衍生物展示了有希望的抗肿瘤效果,显示了苯基吡啶在癌症治疗中的潜力(Agrawal et al., 1975)。

安全和危害

While specific safety data for 2-Chloro-4-phenylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

The future directions for research on 2-Chloro-4-phenylpyridine and similar compounds could involve the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with potential herbicidal activity . Additionally, further studies could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

2-chloro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROTUXXYBNRZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376503 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-phenylpyridine | |

CAS RN |

42260-39-9 | |

| Record name | 2-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)